4-(4-phenyl-2-quinazolinyl)aniline
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Overview
Description
4-(4-phenyl-2-quinazolinyl)aniline is a chemical compound that belongs to the class of quinazoline derivatives. It is widely used in scientific research for its diverse applications in different fields. This compound has attracted the attention of many researchers due to its unique properties and potential for future development.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-2-quinazolinyl)aniline is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-phenyl-2-quinazolinyl)aniline are diverse and depend on the specific application. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-phenyl-2-quinazolinyl)aniline in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.
Future Directions
There are many potential future directions for the use of 4-(4-phenyl-2-quinazolinyl)aniline in scientific research. Some of the possible areas of development include the use of this compound in the treatment of neurodegenerative disorders, the development of novel drugs, and the use of this compound as a diagnostic tool for cancer. Further research is needed to fully understand the potential of this compound and to explore its diverse applications.
Synthesis Methods
The synthesis of 4-(4-phenyl-2-quinazolinyl)aniline involves the reaction of 4-phenyl-2-aminobenzoic acid with anthranilic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired compound. This method is simple, efficient, and yields a high purity product.
Scientific Research Applications
4-(4-phenyl-2-quinazolinyl)aniline has been extensively studied for its diverse applications in scientific research. It has been used in the development of novel drugs, as a fluorescent probe for biological imaging, and as a potential anticancer agent. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(4-phenylquinazolin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEROHEHOBCONLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylquinazolin-2-yl)aniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.